5-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole
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Overview
Description
5-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms, one attached to the fourth carbon and the other to the methyl group on the fourth carbon, along with a methyl group on the first nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of 4-methyl-1H-pyrazole. The reaction is carried out in the presence of bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction proceeds via electrophilic substitution, where the bromine atoms are introduced at the desired positions on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process includes the bromination of 4-methyl-1H-pyrazole followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated pyrazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido-pyrazole derivatives, while oxidation with potassium permanganate produces pyrazole carboxylic acids.
Scientific Research Applications
5-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 5-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which influences the compound’s binding affinity to proteins and enzymes. The pyrazole ring can also interact with biological macromolecules through hydrogen bonding and π-π interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-1-methyl-1H-pyrazole
- 4-(Bromomethyl)-1-methyl-1H-pyrazole
Uniqueness
5-Bromo-4-(bromomethyl)-1-methyl-1H-pyrazole is unique due to the presence of two bromine atoms at specific positions, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dual bromination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C5H6Br2N2 |
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Molecular Weight |
253.92 g/mol |
IUPAC Name |
5-bromo-4-(bromomethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Br2N2/c1-9-5(7)4(2-6)3-8-9/h3H,2H2,1H3 |
InChI Key |
KMVMKFRZNVNLSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CBr)Br |
Origin of Product |
United States |
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